molecular formula C8H15NO3 B7971546 1-Allyl-L-proline hydrate

1-Allyl-L-proline hydrate

Cat. No.: B7971546
M. Wt: 173.21 g/mol
InChI Key: FJUKVUGGVICPDJ-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-L-proline hydrate is a derivative of the amino acid proline, characterized by the presence of an allyl group attached to the nitrogen atom of the proline ring. This compound has the molecular formula C8H13NO2·H2O and a molecular weight of 173.21 g/mol . It is commonly used in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-allyl-L-proline hydrate typically involves the reaction of L-proline with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Allyl-L-proline hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced proline derivatives.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.

    Hydrolysis: The hydrate form can be hydrolyzed to yield the free amino acid and water.

Scientific Research Applications

1-Allyl-L-proline hydrate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving amino acid derivatives.

    Biology: This compound is used in the study of protein folding and structure due to its proline backbone, which plays a crucial role in protein conformation.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, often involves this compound.

    Industry: It is used in the production of various chemical intermediates and as a chiral auxiliary in asymmetric synthesis

Mechanism of Action

The mechanism by which 1-allyl-L-proline hydrate exerts its effects is primarily through its interaction with biological macromolecules. The proline ring structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. The allyl group can participate in additional interactions, such as hydrophobic interactions or covalent bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

1-Allyl-L-proline hydrate can be compared with other proline derivatives, such as:

Properties

IUPAC Name

(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.H2O/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKVUGGVICPDJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC[C@H]1C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.